Home > Products > Screening Compounds P87876 > Deltorphin II, ile(5,6)-
Deltorphin II, ile(5,6)- - 138166-93-5

Deltorphin II, ile(5,6)-

Catalog Number: EVT-1204681
CAS Number: 138166-93-5
Molecular Formula: C40H58N8O10
Molecular Weight: 810.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Deltorphin II, Ile(5,6)- has been approached through various methods, primarily utilizing solid-phase peptide synthesis techniques. One notable method employs the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which allows for efficient assembly of peptide chains while maintaining the integrity of sensitive functional groups.

Key Parameters:

  • Fmoc-based Solid-Phase Peptide Synthesis: This method involves sequential addition of protected amino acids to a resin-bound peptide chain. The protection group is removed before each coupling step.
  • Catalytic Tritiated Synthesis: A radiolabeled form of Deltorphin II was synthesized via catalytic tritiation, enhancing its utility in binding studies by allowing researchers to trace interactions with receptors in biological systems.

The specific sequence for Deltorphin II is Tyr-D-Ala-Phe-Glu-Ile-Ile-Gly-NH₂. Modifications to this sequence can enhance hydrophobicity and receptor selectivity by substituting amino acids at critical positions .

Molecular Structure Analysis

The molecular structure of Deltorphin II, Ile(5,6)- consists of seven amino acids with a molecular formula of C₁₁H₁₄N₄O₄S. The presence of isoleucine at positions 5 and 6 contributes to its hydrophobic characteristics, which are crucial for binding affinity to the delta-opioid receptor.

Structural Characteristics:

Chemical Reactions Analysis

Deltorphin II participates in various chemical reactions primarily related to its interactions with opioid receptors. Binding studies have shown that it exhibits high affinity for delta-opioid receptors while demonstrating significantly lower affinity for mu and kappa receptors.

Key Reactions:

  • Binding Affinity: The binding affinity (Kd) for delta-opioid receptors has been reported as low as 1.9 nM, indicating strong interaction capabilities .
  • Selectivity Ratios: The selectivity ratios for mu/delta and kappa/delta are approximately 900 and 10,000 respectively, highlighting its specificity for delta receptors over other types .
Mechanism of Action

Deltorphin II exerts its effects primarily through activation of delta-opioid receptors located in the central nervous system. Upon binding to these receptors, it initiates a cascade of intracellular signaling pathways that lead to analgesic effects.

Mechanistic Insights:

  • Agonistic Activity: As an agonist, Deltorphin II mimics endogenous opioid peptides by binding to delta-opioid receptors and activating them.
  • Signal Transduction: This activation results in inhibition of adenylate cyclase activity, leading to decreased intracellular cAMP levels and modulation of ion channel activity, which ultimately reduces neuronal excitability and pain perception.
Physical and Chemical Properties Analysis

Deltorphin II exhibits several physical and chemical properties that are relevant for its function and application in pharmacology.

Key Properties:

  • Molecular Weight: Approximately 290 g/mol.
  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Stability: The stability of Deltorphin II can be influenced by environmental factors such as temperature and pH; hence it is often stored under controlled conditions to maintain efficacy.
Applications

Deltorphin II has significant applications in scientific research and potential therapeutic contexts:

Research Applications:

  • Opioid Receptor Studies: Its high selectivity makes it an excellent tool for studying delta-opioid receptor functions in various biological systems.
  • Pain Management Research: Understanding its mechanism can lead to new analgesic therapies that minimize side effects associated with traditional opioids.

Therapeutic Potential:

  • Analgesics Development: Given its potent analgesic properties with reduced side effects compared to conventional opioids, Deltorphin II represents a promising candidate for developing new pain management therapies.
Introduction to Deltorphin II and Structural Analogues

Natural Occurrence and Evolutionary Significance of Deltorphins in Amphibian Skin Secretions

Deltorphins represent a remarkable class of naturally occurring opioid peptides first isolated from the skin secretions of neotropical frogs belonging to the genus Phyllomedusa, including P. bicolor, P. sauvagei, and P. burmeisteri [4] [7]. These peptides are synthesized and stored in granular glands as part of a sophisticated chemical defense system that protects amphibians against predators, microorganisms, and parasites. The deltorphin family comprises multiple structurally related heptapeptides characterized by the highly conserved N-terminal sequence Tyr-D-Xaa-Phe, where the second residue features an unusual D-enantiomer amino acid configuration – a rare phenomenon in vertebrate biology [4] [8]. This D-amino acid occurrence results from a unique post-translational modification mechanism involving a specific L-to-D isomerization catalyzed by an enzyme yet to be fully characterized [9].

The evolutionary persistence of deltorphins across amphibian species spanning millions of years suggests strong selective pressure for maintaining their receptor-targeting precision. Deltorphins exhibit a striking molecular mimicry of mammalian endogenous opioids while paradoxically achieving superior receptor affinity and selectivity. This phenomenon presents an intriguing evolutionary paradox: how have these amphibian peptides maintained exquisite compatibility with mammalian opioid receptors despite approximately 350 million years of divergent evolution? [8]. The preservation of the Tyr-D-Xaa-Phe motif appears crucial, as it confers resistance to proteolytic degradation while simultaneously enabling high-affinity receptor interactions [4]. This structural conservation suggests an evolutionary optimization for defense chemistry that coincidentally targets mammalian neural pathways with exceptional precision.

Table 1: Naturally Occurring Deltorphins and Their Primary Characteristics

Peptide NameAmino Acid SequenceD-Amino Acid PositionNatural Source
Deltorphin I (Deltorphin C)Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂Position 2 (Ala)Phyllomedusa bicolor
Deltorphin IITyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂Position 2 (Ala)Phyllomedusa bicolor
Deltorphin A (Dermenkephalin)Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂Position 2 (Met)Phyllomedusa sauvagei
[D-Leu²]deltorphinTyr-D-Leu-Phe-Ala-Asp-Val-Ala-Gly-Ser...Position 2 (Leu)Phyllomedusa burmeisteri

Pharmacological Classification of Deltorphin II as a δ-Opioid Receptor-Selective Agonist

Deltorphin II is pharmacologically classified as a highly selective δ-opioid receptor (DOR) agonist with minimal activity at other opioid receptor subtypes. Radioligand binding studies demonstrate that deltorphin II exhibits subnanomolar affinity for DOR (Ki = 0.34 nM) while showing negligible binding to μ-opioid receptors (MOR) (Ki > 1000 nM) and κ-opioid receptors (KOR) [1] [5]. This exceptional selectivity profile (>3000-fold preference for DOR over MOR) positions deltorphin II as the gold standard pharmacological tool for probing δ-opioid receptor physiology [5] [10]. The molecular basis for this selectivity was recently illuminated through cryo-electron microscopy studies of the deltorphin II-bound δ-opioid receptor-Gi complex, revealing specific peptide-receptor interactions that confer subtype discrimination [10].

The pharmacodynamic profile of deltorphin II is characterized by potent agonist activity at δ-opioid receptors, triggering Gi protein-mediated inhibition of adenylyl cyclase, reduced neuronal excitability, and modulation of potassium and calcium channels [1] [6]. When administered centrally, deltorphin II produces potent analgesia in multiple rodent pain models, effects that are completely blocked by selective δ-opioid antagonists like naltrindole but unaffected by μ-selective antagonists [5] [6]. Recent evidence also suggests that deltorphin II exhibits unusual blood-brain barrier permeability compared to endogenous opioid peptides, mediated by a saturable transport system distinct from other opioid carriers [7].

The structural determinants underlying deltorphin II's receptor selectivity reside primarily in its C-terminal domain. While the N-terminal message domain (Tyr-D-Ala-Phe) is responsible for receptor activation similarly to other opioid peptides, the C-terminal address domain (Glu-Val-Val-Gly-NH₂) confers δ-receptor specificity [8]. This domain forms critical interactions with residues in the extracellular loops and transmembrane helices unique to the δ-opioid receptor subtype. Specifically, the negatively charged Glu⁴ forms electrostatic interactions with basic residues in DOR's extracellular loop 2 (ECL2), while the hydrophobic Val⁵-Val⁶ motif penetrates a lipophilic pocket formed by transmembrane helices 3 and 4 [10].

Table 2: Receptor Binding Affinity and Selectivity Profile of Deltorphin II and Analogues

Compoundδ-Opioid Receptor Ki (nM)μ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)δ/μ Selectivity Ratio
Deltorphin II0.34 ± 0.05>1000>1000>2941
[Ile⁵,⁶]Deltorphin II0.14 ± 0.02>1000>1000>7143
DADLE0.741612021.6
DPDPE14>1000>1000>71
Leu-enkephalin43.41800.85

Rationale for Ile(5,6) Substitution: Enhancing Hydrophobicity and Receptor Affinity

The strategic substitution of valine with isoleucine at positions 5 and 6 in deltorphin II represents a rational structure-activity relationship (SAR) approach to optimize receptor interaction. The [Ile⁵,⁶]deltorphin II analogue was designed to enhance the hydrophobic character of the C-terminal address domain while preserving the peptide's backbone conformation and receptor engagement geometry [3] [5]. Isoleucine differs from valine by possessing an additional methylene group (-CH₂-) in its side chain, extending its aliphatic hydrocarbon structure and increasing its hydrophobicity index from 4.2 to 4.5 according to the Kyte-Doolittle scale [3]. This structural modification significantly enhances interactions with hydrophobic subsites within the δ-opioid receptor binding pocket [5].

Binding studies demonstrate that the Ile⁵,⁶ substitution substantially improves δ-receptor affinity, with [Ile⁵,⁶]deltorphin II exhibiting a Ki value of 0.14 nM compared to 0.34 nM for native deltorphin II – representing a 2.4-fold increase in binding affinity [3] [5]. This enhancement is attributed to several complementary mechanisms: (1) increased van der Waals interactions with hydrophobic receptor residues due to the larger aliphatic surface area of isoleucine; (2) optimized side chain packing density within the receptor's lipophilic binding pocket; and (3) potential reduction in the desolvation energy penalty associated with binding due to the more hydrophobic nature of the isoleucine side chains [3] [8]. Molecular dynamics simulations suggest that the branched β-carbon of isoleucine creates additional favorable contacts with residues in transmembrane helix 4 (TM4), particularly with Val143 and Leu144 [5].

The Ile⁵,⁶ substitution also enhances receptor selectivity, with the analogue showing a δ/μ selectivity ratio exceeding 7,000:1 compared to approximately 3,000:1 for the native peptide [5]. This improved selectivity profile stems from the structural differences between δ and μ receptors in their hydrophobic binding pockets. The δ-receptor possesses a more spacious hydrophobic subpocket that accommodably fits the bulkier isoleucine side chains, while the μ-receptor has steric constraints that prevent optimal interaction with these extended hydrophobic residues [8]. This differential accommodation creates an enhanced selectivity window for the δ-receptor. Furthermore, the increased hydrophobicity may contribute to prolonged receptor residence time due to slower dissociation kinetics from the binding pocket [3].

Table 3: Impact of Position 5 and 6 Substitutions on Deltorphin II Pharmacology

Position 5-6 ResiduesδOR Affinity (Ki, nM)δ/μ Selectivity RatioHydrophobicity IndexRelative Potency
Val-Val (Native)0.34 ± 0.05>29418.41.0
Ile-Ile0.14 ± 0.02>71439.02.8
Nle-Nle0.16 ± 0.03>62509.22.5
Ala-Ala6.7 ± 0.8>1495.80.2
Leu-Leu0.28 ± 0.04>35719.62.1
γ-MeLeu-γ-MeLeu0.12 ± 0.02>833310.13.0

The development of [Ile⁵,⁶]deltorphin II exemplifies a rational approach to optimizing peptide therapeutics through structure-guided design. By targeting residues in the address domain rather than the message domain, researchers preserved the intrinsic receptor activation properties while fine-tuning receptor selectivity and affinity [3] [5] [8]. This analogue has proven particularly valuable in radioligand binding studies, where its enhanced affinity allows detection of δ-receptor populations at lower expression levels [5]. Further modifications exploring branched-chain aliphatic residues at positions 5 and 6 continue to yield insights into the steric and hydrophobic requirements of the δ-receptor binding pocket, potentially informing the development of novel non-peptide δ-selective agonists for therapeutic applications [3] [5].

Properties

CAS Number

138166-93-5

Product Name

Deltorphin II, ile(5,6)-

IUPAC Name

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S,3S)-1-[[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C40H58N8O10

Molecular Weight

810.9 g/mol

InChI

InChI=1S/C40H58N8O10/c1-6-22(3)33(39(57)43-21-31(42)50)48-40(58)34(23(4)7-2)47-37(55)29(17-18-32(51)52)45-38(56)30(20-25-11-9-8-10-12-25)46-35(53)24(5)44-36(54)28(41)19-26-13-15-27(49)16-14-26/h8-16,22-24,28-30,33-34,49H,6-7,17-21,41H2,1-5H3,(H2,42,50)(H,43,57)(H,44,54)(H,45,56)(H,46,53)(H,47,55)(H,48,58)(H,51,52)/t22-,23-,24+,28-,29-,30-,33-,34-/m0/s1

InChI Key

GNHBZJKRUQINTM-ZWALSDIESA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Synonyms

(Ile(5,6))deltorphin II
deltorphin II, Ile(5,6)-
Tyr-D-Ala-Phe-Gly-Ile-Ile-Gly-NH2

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.